![molecular formula C21H18F2N4O3S B2499395 N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamid CAS No. 894046-86-7](/img/structure/B2499395.png)
N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H18F2N4O3S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung zeigt eine potente Antitumoraktivität. Insbesondere kann sie als NF-κB-Inhibitor dienen, der in der Krebsforschung von entscheidender Bedeutung ist. Durch die Modulation von NF-κB-Signalwegen könnte diese Verbindung zur Entwicklung neuer Antitumormittel beitragen .
Antibakterielle und Antimykotische Aktivität
Forscher haben diese Verbindung als effektives antibakterielles und antimykotisches Mittel identifiziert. Ihr Wirkmechanismus gegen mikrobielle Krankheitserreger macht sie zu einem vielversprechenden Kandidaten zur Bekämpfung von Infektionen .
Entzündungshemmende Wirkungen
Entzündungen spielen eine zentrale Rolle bei verschiedenen Krankheiten. Diese Verbindung besitzt entzündungshemmende Eigenschaften, die sich möglicherweise auf Erkrankungen auswirken, bei denen Neuroinflammation beteiligt ist. Zum Beispiel könnte sie bei Hirnerkrankungen relevant sein, bei denen die Aktivierung von Mikroglia zur Pathogenese beiträgt .
Immunmodulation
Immunologische Modulation ist essenziell für die Erhaltung der Gesundheit. Die Fähigkeit der Verbindung, Immunantworten zu modulieren, deutet auf potenzielle therapeutische Anwendungen bei Immunerkrankungen hin .
Weitere potenzielle Anwendungen
Neben den genannten Bereichen könnten die strukturellen Merkmale dieser Verbindung weitere Untersuchungen anregen. Forscher könnten ihre Rolle bei Stoffwechselstörungen, der Modulation der Retinoid-Kernrezeptoren und sogar als Antiarrhythmikum untersuchen .
Zusammenfassend lässt sich sagen, dass N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamid vielversprechend in verschiedenen Bereichen ist und daher ein spannendes Thema für weitere wissenschaftliche Erforschung ist . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is Top1 , a topoisomerase enzyme . Top1 plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.
Mode of Action
The compound interacts with Top1 and inhibits its activity . This interaction disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways . The downstream effects of this disruption can lead to cell cycle arrest and apoptosis, which are common responses to DNA damage.
Pharmacokinetics
Similar compounds with a triazole ring have been shown to exhibit good bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of Top1, leading to disruption of DNA replication and transcription . On a cellular level, this can result in cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with Top1 . Additionally, the presence of other molecules in the environment, such as binding proteins or competing substrates, can influence the compound’s efficacy .
Safety and Hazards
As for the safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-29-17-6-4-12(10-18(17)30-2)19-25-21-27(26-19)14(11-31-21)7-8-24-20(28)13-3-5-15(22)16(23)9-13/h3-6,9-11H,7-8H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBGVCYSUOCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
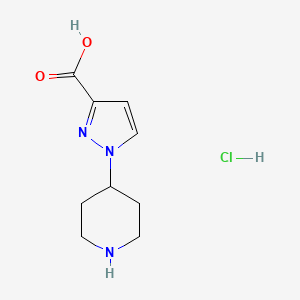
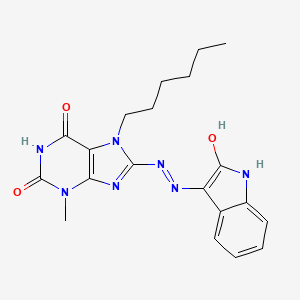
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
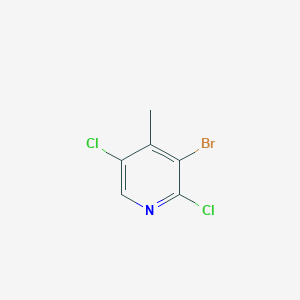
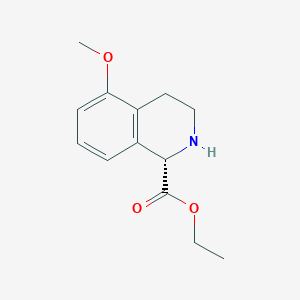
![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)
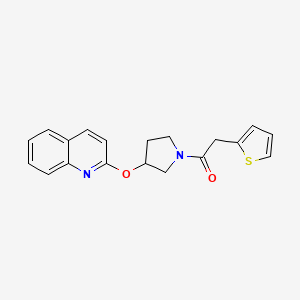
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
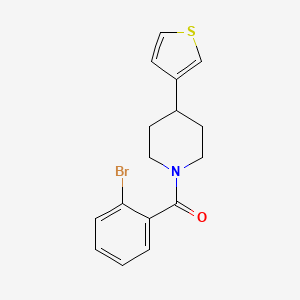
![Dimethyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2499331.png)
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)